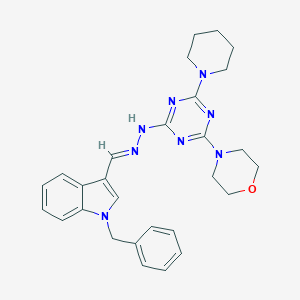
1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits a wide range of biological activities and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the mitochondrial pathway. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
1-Benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone exhibits a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. This compound also exhibits antimicrobial activity and has been shown to be effective against a wide range of bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone in lab experiments include its potent anti-cancer and antimicrobial activity. However, the limitations of using this compound include its complex synthesis method and potential toxicity.
Orientations Futures
There are several future directions for the research and development of 1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the study of its mechanism of action at the molecular level. Additionally, further research is needed to evaluate the toxicity and safety of this compound for potential clinical use.
Méthodes De Synthèse
The synthesis of 1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone involves the reaction of indole-3-carbaldehyde with hydrazine hydrate followed by the addition of 4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-amine. The resulting product is then treated with benzyl bromide to obtain the final compound.
Applications De Recherche Scientifique
1-Benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone has been extensively studied for its potential therapeutic applications. It exhibits potent anti-cancer activity and has been shown to induce apoptosis in cancer cells. This compound also exhibits antimicrobial activity and has been shown to be effective against a wide range of bacterial and fungal strains.
Propriétés
Nom du produit |
1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone |
|---|---|
Formule moléculaire |
C28H32N8O |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]-4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C28H32N8O/c1-3-9-22(10-4-1)20-36-21-23(24-11-5-6-12-25(24)36)19-29-33-26-30-27(34-13-7-2-8-14-34)32-28(31-26)35-15-17-37-18-16-35/h1,3-6,9-12,19,21H,2,7-8,13-18,20H2,(H,30,31,32,33)/b29-19+ |
Clé InChI |
CDWLFEVQCGBULK-VUTHCHCSSA-N |
SMILES isomérique |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)N6CCOCC6 |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)N6CCOCC6 |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)N6CCOCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B301480.png)
![ethyl (5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301484.png)
![ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate](/img/structure/B301485.png)
![ethyl (5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301487.png)
![ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate](/img/structure/B301489.png)
![N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide](/img/structure/B301490.png)
![N-{2-[(1-naphthylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-1-naphthamide](/img/structure/B301492.png)
![N-[4-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B301493.png)
![N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide](/img/structure/B301494.png)
![ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301495.png)
![N-[2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B301496.png)
![methyl 2-{2,5-dimethyl-3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B301498.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301499.png)
![ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301501.png)